Methyl 4-bromoindoline-6-carboxylate
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Overview
Description
Methyl 4-bromoindoline-6-carboxylate is a chemical compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indoles are heterocyclic compounds that are widely found in nature and are integral to many pharmaceuticals and natural products. This compound, in particular, is a brominated derivative of indoline, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromoindoline-6-carboxylate typically involves the bromination of indoline derivatives. One common method includes the reaction of indoline with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The resulting brominated product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromoindoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives, which are important intermediates in many synthetic pathways.
Reduction Reactions: The compound can be reduced to form different indoline derivatives with varying degrees of saturation.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of 4-azidoindoline-6-carboxylate or 4-thiocyanatoindoline-6-carboxylate.
Oxidation: Formation of 4-bromoindole-6-carboxylate.
Reduction: Formation of 4-bromoindoline-6-carboxylic acid.
Scientific Research Applications
Methyl 4-bromoindoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-bromoindoline-6-carboxylate involves its interaction with various molecular targets. The bromine atom and the indoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the indoline ring .
Comparison with Similar Compounds
- Methyl 6-bromoindoline-4-carboxylate
- Methyl 4-chloroindoline-6-carboxylate
- Methyl 4-fluoroindoline-6-carboxylate
Comparison: Methyl 4-bromoindoline-6-carboxylate is unique due to the presence of the bromine atom at the 4-position, which imparts distinct reactivity and biological properties compared to its chloro and fluoro analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and its interactions with biological targets .
Properties
IUPAC Name |
methyl 4-bromo-2,3-dihydro-1H-indole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h4-5,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDZFQLNYQVVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCN2)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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